molecular formula C17H19ClN4O2 B2440418 2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2189498-47-1

2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2440418
CAS No.: 2189498-47-1
M. Wt: 346.82
InChI Key: ISAYOIADEJELOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic compound. This compound belongs to the class of phenoxy compounds and contains a chlorophenyl group, a triazole ring, and a bicyclic azabicyclooctane structure. It is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis begins with the preparation of the 4-chlorophenol derivative.

  • Triazole Formation: The 1H-1,2,3-triazole ring is constructed using a Huisgen cycloaddition reaction between an azide and an alkyne.

  • Coupling Reactions: The final coupling of the chlorophenol derivative with the triazole moiety is performed using standard etherification reactions, typically under basic conditions.

Industrial Production Methods

  • Batch Synthesis: Most industrial syntheses employ batch processing, which allows for controlled reaction conditions and purification steps.

  • Continuous Flow Systems: For large-scale production, continuous flow systems can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

  • Reduction: The triazole ring can be selectively reduced under mild conditions to form dihydrotriazole derivatives.

  • Substitution

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Nucleophiles: Sodium methoxide and potassium tert-butoxide are used in nucleophilic substitution reactions.

Major Products

  • Quinone Derivatives: Formed from oxidation reactions.

  • Dihydrotriazole Derivatives: Formed from reduction reactions.

  • Functionalized Phenoxy Compounds: Result from nucleophilic substitution.

Scientific Research Applications

This compound has significant applications in various fields of scientific research:

  • Chemistry: : Used as a precursor in organic synthesis, especially in the synthesis of complex molecules.

  • Biology: : Investigated for its potential as a biological probe due to its unique structural features.

  • Medicine: : Explored for its therapeutic potential, particularly in the design of antimicrobial and anticancer agents.

  • Industry: : Utilized in the development of novel materials and as a catalyst in industrial processes.

Mechanism of Action

Mechanism

  • Binding to Targets: The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions.

  • Pathways: Engages in various biochemical pathways, influencing processes such as enzyme inhibition and receptor modulation.

Molecular Targets and Pathways

  • Enzymes: Inhibits key enzymes involved in metabolic pathways.

  • Receptors: Modulates receptor activity, impacting signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Similar structure with a bromine atom instead of chlorine.

  • 2-(4-Fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Contains a fluorine atom in place of chlorine.

  • 2-(4-Methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Has a methyl group instead of a chlorine atom.

Uniqueness

  • The presence of the chlorophenyl group confers unique reactivity, making this compound more versatile in chemical reactions compared to its analogs.

  • Its specific binding affinity to certain biological targets distinguishes it in biomedical research.

Conclusion

2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it a significant subject of study in fields ranging from organic chemistry to biomedicine.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAYOIADEJELOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.